molecular formula C7H4BrF3N2O2 B13040097 2-(Bromomethyl)-3-nitro-5-(trifluoromethyl)pyridine

2-(Bromomethyl)-3-nitro-5-(trifluoromethyl)pyridine

Cat. No.: B13040097
M. Wt: 285.02 g/mol
InChI Key: NJOWVGDKFQRMJT-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-3-nitro-5-(trifluoromethyl)pyridine is a chemical compound characterized by the presence of bromomethyl, nitro, and trifluoromethyl groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-3-nitro-5-(trifluoromethyl)pyridine typically involves the bromination of 3-nitro-5-(trifluoromethyl)pyridine. This process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-3-nitro-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Bromomethyl)-3-nitro-5-(trifluoromethyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-3-nitro-5-(trifluoromethyl)pyridine depends on its chemical reactivity and the specific application. For example, in nucleophilic substitution reactions, the bromomethyl group acts as an electrophile, allowing nucleophiles to attack and replace the bromine atom. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Bromomethyl)-3-nitro-5-(trifluoromethyl)pyridine is unique due to the combination of bromomethyl, nitro, and trifluoromethyl groups on the pyridine ring. This combination imparts distinct reactivity and potential for diverse applications in various fields of research and industry .

Properties

Molecular Formula

C7H4BrF3N2O2

Molecular Weight

285.02 g/mol

IUPAC Name

2-(bromomethyl)-3-nitro-5-(trifluoromethyl)pyridine

InChI

InChI=1S/C7H4BrF3N2O2/c8-2-5-6(13(14)15)1-4(3-12-5)7(9,10)11/h1,3H,2H2

InChI Key

NJOWVGDKFQRMJT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])CBr)C(F)(F)F

Origin of Product

United States

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